Cas no 1806166-00-6 (3-(Fluoromethyl)-2-iodo-6-methoxy-4-(trifluoromethoxy)pyridine)

3-(Fluoromethyl)-2-iodo-6-methoxy-4-(trifluoromethoxy)pyridine is a fluorinated and iodinated pyridine derivative with a methoxy and trifluoromethoxy substitution pattern. This compound is of interest in pharmaceutical and agrochemical research due to its unique structural features, including the fluoromethyl and trifluoromethoxy groups, which can enhance metabolic stability and lipophilicity. The presence of an iodine atom at the 2-position offers versatility for further functionalization via cross-coupling reactions. Its well-defined regiochemistry and high purity make it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound's stability under standard handling conditions ensures reliable performance in synthetic workflows.
3-(Fluoromethyl)-2-iodo-6-methoxy-4-(trifluoromethoxy)pyridine structure
1806166-00-6 structure
Product Name:3-(Fluoromethyl)-2-iodo-6-methoxy-4-(trifluoromethoxy)pyridine
CAS No:1806166-00-6
MF:C8H6F4INO2
MW:351.036828517914
CID:4833517
Update Time:2025-05-19

3-(Fluoromethyl)-2-iodo-6-methoxy-4-(trifluoromethoxy)pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-(Fluoromethyl)-2-iodo-6-methoxy-4-(trifluoromethoxy)pyridine
    • Inchi: 1S/C8H6F4INO2/c1-15-6-2-5(16-8(10,11)12)4(3-9)7(13)14-6/h2H,3H2,1H3
    • InChI Key: OEWVWDYZNWCAEB-UHFFFAOYSA-N
    • SMILES: IC1C(CF)=C(C=C(N=1)OC)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 229
  • XLogP3: 3.2
  • Topological Polar Surface Area: 31.4

3-(Fluoromethyl)-2-iodo-6-methoxy-4-(trifluoromethoxy)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029093927-1g
3-(Fluoromethyl)-2-iodo-6-methoxy-4-(trifluoromethoxy)pyridine
1806166-00-6 97%
1g
$1,549.60 2022-04-01

3-(Fluoromethyl)-2-iodo-6-methoxy-4-(trifluoromethoxy)pyridine Related Literature

Additional information on 3-(Fluoromethyl)-2-iodo-6-methoxy-4-(trifluoromethoxy)pyridine

3-(Fluoromethyl)-2-Iodo-6-Methoxy-4-(Trifluoromethoxy)Pyridine: A Comprehensive Overview

The compound 3-(Fluoromethyl)-2-Iodo-6-Methoxy-4-(Trifluoromethoxy)Pyridine, identified by the CAS No. 1806166-00-6, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This pyridine derivative is characterized by its unique substitution pattern, featuring a fluoromethyl group at position 3, an iodo group at position 2, a methoxy group at position 6, and a trifluoromethoxy group at position 4. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable compound in modern chemical research.

Recent studies have highlighted the importance of pyridine derivatives in drug discovery and materials science. The presence of electron-withdrawing groups like the trifluoromethoxy and iodo substituents enhances the molecule's reactivity and stability, which are crucial for applications in medicinal chemistry. For instance, the trifluoromethoxy group is known to improve pharmacokinetic properties such as bioavailability and metabolic stability, making this compound a promising candidate for drug development.

The synthesis of 3-(Fluoromethyl)-2-Iodo-6-Methoxy-4-(Trifluoromethoxy)Pyridine involves advanced organic synthesis techniques, including multi-component reactions and selective substitutions. Researchers have employed methodologies such as nucleophilic aromatic substitution and cross-coupling reactions to achieve high yields and purity. These methods are not only efficient but also environmentally friendly, aligning with the growing emphasis on sustainable chemical practices.

In terms of applications, this compound has shown potential in several areas. In medicinal chemistry, it serves as a valuable building block for constructing bioactive molecules targeting various therapeutic areas. For example, its ability to act as a precursor for heterocyclic compounds with anti-inflammatory or anticancer properties has been explored in recent studies. Additionally, its electronic properties make it suitable for use in organic electronics, particularly in the development of semiconducting materials.

The structural uniqueness of this compound also makes it an interesting subject for theoretical studies. Computational chemistry approaches have been employed to investigate its electronic structure, reactivity, and potential interactions with biological systems. These studies provide insights into its behavior under different conditions and guide further experimental work.

In conclusion, 3-(Fluoromethyl)-2-Iodo-6-Methoxy-4-(Trifluoromethoxy)Pyridine (CAS No. 1806166-00-6) is a versatile compound with significant potential across multiple disciplines. Its unique substitution pattern, combined with cutting-edge synthesis methods and diverse applications, positions it as an important molecule in contemporary chemical research.

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